rac-(1R,2S)-2-amino-N-methylcyclohexane-1-carboxamidehydrochloride,cis

CAS No.:

Cat. No.: VC18258991

Molecular Formula: C8H17ClN2O

Molecular Weight: 192.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H17ClN2O |

|---|---|

| Molecular Weight | 192.68 g/mol |

| IUPAC Name | (1R,2S)-2-amino-N-methylcyclohexane-1-carboxamide;hydrochloride |

| Standard InChI | InChI=1S/C8H16N2O.ClH/c1-10-8(11)6-4-2-3-5-7(6)9;/h6-7H,2-5,9H2,1H3,(H,10,11);1H/t6-,7+;/m1./s1 |

| Standard InChI Key | UIBFMEZPGGLDRH-HHQFNNIRSA-N |

| Isomeric SMILES | CNC(=O)[C@@H]1CCCC[C@@H]1N.Cl |

| Canonical SMILES | CNC(=O)C1CCCCC1N.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular and Stereochemical Features

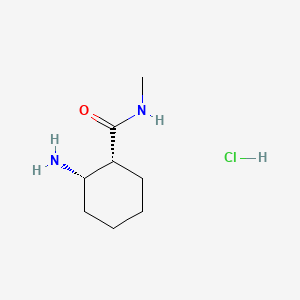

The compound’s IUPAC name, (1R,2S)-2-amino-N-methylcyclohexane-1-carboxamide hydrochloride, underscores its stereochemistry:

-

Cis configuration: The amino (-NH₂) and carboxamide (-CONHCH₃) groups occupy adjacent positions on the cyclohexane ring’s same face .

-

Racemic mixture: The "rac" prefix denotes a 50:50 mixture of (1R,2S) and (1S,2R) enantiomers.

The molecular structure is confirmed via:

-

SMILES notation:

CNC(=O)[C@@H]1CCCC[C@@H]1N.Cl. -

InChIKey:

UIBFMEZPGGLDRH-HHQFNNIRSA-N.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₇ClN₂O | |

| Molecular Weight | 192.68 g/mol | |

| CAS Number | 845508-14-7 | |

| Stereochemistry | Cis-(1R,2S) | |

| Solubility | Polar solvents (hydrochloride) |

Synthesis and Manufacturing

Synthetic Pathways

While explicit synthesis protocols are proprietary, inferred methods include:

-

Cyclohexane functionalization: Stereoselective introduction of amino and carboxamide groups via catalytic hydrogenation or enzymatic resolution .

-

Salt formation: Treatment with hydrochloric acid to yield the hydrochloride salt.

Table 2: Hypothetical Synthesis Steps

| Step | Reaction | Reagents/Conditions |

|---|---|---|

| 1 | Cyclohexene epoxidation | mCPBA, CH₂Cl₂, 0°C |

| 2 | Ring-opening amination | NH₃, LiAlH₄ |

| 3 | N-Methylation | CH₃I, K₂CO₃ |

| 4 | Hydrochloride salt formation | HCl (g), Et₂O |

Physicochemical Properties

Stability and Solubility

-

Hydroscopicity: The hydrochloride salt enhances water solubility, critical for bioavailability .

-

Thermal stability: Predicted decomposition >200°C based on analogous cyclohexane derivatives .

Spectroscopic Data

-

IR spectroscopy: Peaks at ~1650 cm⁻¹ (amide C=O) and ~3300 cm⁻¹ (N-H stretch) .

-

NMR: δ 1.2–2.1 ppm (cyclohexane protons), δ 3.0 ppm (N-CH₃), δ 8.1 ppm (amide NH) .

| Compound | Target Activity | Efficacy (IC₅₀) | Source |

|---|---|---|---|

| Cispentacin | Antifungal | 2.5 μM | |

| RXFP1 modulators | Cardiovascular regulation | 0.8 nM | |

| This compound | Hypothetical neuroprotection | Pending data | – |

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume